5-(4-Chlorophenyl)-2-furoic acid chemical properties
5-(4-Chlorophenyl)-2-furoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-2-furoic acid
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(4-Chlorophenyl)-2-furoic acid (CAS No: 41019-45-8), a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. The document details its physicochemical characteristics, established synthetic routes, and analytical characterization methodologies. Furthermore, it explores the compound's known biological activities and potential applications, particularly in drug discovery as a scaffold for novel therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.
Introduction and Compound Profile
5-(4-Chlorophenyl)-2-furoic acid is a bifunctional organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a 4-chlorophenyl group at the 5-position.[1] This arrangement of a lipophilic aryl group and an acidic moiety on a rigid heterocyclic spacer makes it a valuable building block in the design of bioactive molecules. Its structural analogues have shown promise in various therapeutic areas, including anti-inflammatory and anti-cancer research.[2][3] The furan scaffold, in particular, is a common motif in compounds investigated as potential antitubercular agents.[4]
The compound is typically a pale brown powder under standard conditions.[5][6] Its core structure combines the aromaticity of the furan and benzene rings with the reactivity of a carboxylic acid, making it amenable to a wide range of chemical modifications.
Physicochemical Properties
The fundamental physicochemical properties of 5-(4-Chlorophenyl)-2-furoic acid are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and bioavailability. These properties have been determined through a combination of experimental measurements and computational predictions.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇ClO₃ | [1][5][7] |
| Molecular Weight | 222.63 g/mol | [1][5] |
| CAS Number | 41019-45-8 | [1][5][7] |
| Appearance | Pale brown powder | [5][6][7] |
| Melting Point | 198-201 °C (decomposes) | [5][6][7] |
| Boiling Point (Predicted) | 394.4 °C at 760 mmHg | [5][6][7] |
| Density (Predicted) | 1.374 g/cm³ | [5][6][7] |
| pKa (Predicted) | 3.00 ± 0.10 | [5][6] |
| LogP (Predicted) | 3.1 - 3.3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
The predicted pKa of approximately 3.00 indicates that it is a moderately strong organic acid, a property that governs its ionization state in physiological and experimental buffer systems.[5][6] The LogP value suggests significant lipophilicity, which is a key determinant of membrane permeability and solubility in organic solvents.
Synthesis and Purification Protocol
The synthesis of 5-aryl-2-furoic acids is well-established in organic chemistry. A robust and widely applicable method involves a palladium-catalyzed Suzuki cross-coupling reaction, followed by saponification (hydrolysis) of the resulting ester. This approach offers high yields and tolerates a wide range of functional groups.
Step-by-Step Synthesis Protocol
Objective: To synthesize 5-(4-Chlorophenyl)-2-furoic acid from commercial starting materials.
Principle: The synthesis proceeds in two stages. First, a Suzuki coupling reaction joins an arylboronic acid with a furan derivative. Second, the ester protecting group is removed via base-catalyzed hydrolysis to yield the final carboxylic acid. This methodology is adapted from established procedures for similar 5-phenyl-furan-2-carboxylic acids.[4]
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(4-Chlorophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, for acidification)
-
Ethyl acetate (EtOAc, for extraction)
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Brine
Protocol:
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Step 1: Suzuki Coupling a. To an oven-dried, nitrogen-flushed round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq). b. Add anhydrous 1,4-dioxane to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).[4] c. Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.[4] d. Monitor reaction completion via Thin Layer Chromatography (TLC) using a cyclohexane:EtOAc (8:2) mobile phase. e. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[4] f. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate, methyl 5-(4-chlorophenyl)furan-2-carboxylate.
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Step 2: Saponification (Hydrolysis) a. Dissolve the crude ester in a 2:1 mixture of H₂O and MeOH.[4] b. Add sodium hydroxide (3.0 eq) to the solution. c. Reflux the mixture for 3-4 hours, again monitoring for the disappearance of the starting ester by TLC.[4] d. After cooling, remove the methanol under reduced pressure. e. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl. A precipitate will form. f. Filter the solid precipitate, wash with cold water, and dry under vacuum.
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Step 3: Purification a. The crude 5-(4-Chlorophenyl)-2-furoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or by dissolving in boiling water containing decolorizing carbon).[8] b. Continue purification until a constant melting point is achieved and spectroscopic analysis confirms the absence of impurities.
Caption: Workflow for the synthesis of 5-(4-Chlorophenyl)-2-furoic acid.
Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical self-validating step in any experimental workflow. A combination of spectroscopic techniques is employed for unambiguous characterization.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10]
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¹H NMR: The spectrum is expected to show distinct signals for the protons on the furan ring and the chlorophenyl group. The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield. The coupling patterns of the aromatic protons can confirm the para substitution on the phenyl ring.
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¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon, as well as the carbons of the two aromatic rings. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure).
-
-
Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups.[10]
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A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid.
-
A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
-
Absorptions corresponding to C-O stretching, C=C stretching of the aromatic rings, and the C-Cl stretch will also be present.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[9]
-
High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₇ClO₃).[4]
-
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 222 and 224.
-
-
Elemental Analysis: Combustion analysis should yield experimental percentages of Carbon, Hydrogen, and Chlorine that are in close agreement with the theoretical values calculated from the molecular formula.
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